![molecular formula C9H12F3N3 B1453381 4-[4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine CAS No. 1057682-62-8](/img/structure/B1453381.png)
4-[4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine
Vue d'ensemble
Description
“4-[4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine” is a chemical compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a trifluoromethyl group, which consists of a carbon atom bonded to three fluorine atoms and one hydrogen atom .
Molecular Structure Analysis
The molecular structure of “4-[4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine” includes an imidazole ring and a trifluoromethyl group. The empirical formula is C4H3F3N2, and the molecular weight is 136.08 .Applications De Recherche Scientifique
Antidiabetic Properties
Piperazine derivatives, including those structurally related to 4-[4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine, have been recognized for their potential in treating diabetes. These compounds, particularly the piperazine derivative PMS 812, have demonstrated significant antidiabetic effects in rat models of diabetes. The enhancement of insulin secretion, a crucial aspect of diabetes management, was noted as a prominent mechanism, independent of alpha2 adrenoceptor blockage. The exploration of various substitutions on the piperazine structure and the imidazoline ring have led to the identification of compounds with improved antidiabetic properties, suggesting a promising avenue for therapeutic development in diabetes management (Le Bihan et al., 1999).
Antihypertensive Effects
Compounds structurally related to 4-[4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine have also been explored for their antihypertensive activities. In one study, a series of spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones was synthesized and evaluated for their efficacy in managing hypertension in spontaneously hypertensive rats (SHR). Preliminary indications suggest that these compounds may exert their antihypertensive effects through both central and peripheral mechanisms, highlighting their potential in hypertension treatment (Clark et al., 1983).
Lipid and Blood Sugar Regulation
New fibrates containing piperidine and piperazine moieties, structurally related to 4-[4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine, have been synthesized and evaluated for their efficacy in decreasing triglyceride, cholesterol, and blood sugar levels in mice and rats. These compounds, especially 2-[3-[1-(4-fluorobenzoyl)-piperidin-4yl]phenoxyl-2-methylpropanoic acid (9aA: AHL-157), showed superior activities compared to traditional drugs like bezafibrate, emphasizing their potential in managing lipid and glucose levels (Komoto et al., 2000).
Safety and Hazards
Mécanisme D'action
Target of Action
It’s worth noting that compounds containing the imidazole moiety have been found to interact with a broad range of biological targets . Similarly, piperidine derivatives have been used in the synthesis of dopamine D3 receptor antagonists .
Mode of Action
Imidazole derivatives are known for their broad range of chemical and biological properties, which make them an important synthon in the development of new drugs . Piperidine derivatives have also been used in C,N-cross coupling reactions .
Biochemical Pathways
Imidazole derivatives have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
The compound’s molecular weight (13608 g/mol) and its solubility in polar solvents suggest that it may have good bioavailability .
Result of Action
Given the broad range of biological activities associated with imidazole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular level .
Propriétés
IUPAC Name |
4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3/c10-9(11,12)7-5-14-8(15-7)6-1-3-13-4-2-6/h5-6,13H,1-4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWIPNUWIWGOKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC=C(N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



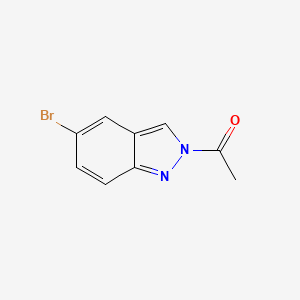
![{1-[5-Methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]-ethyl}amine hydrochloride](/img/structure/B1453300.png)
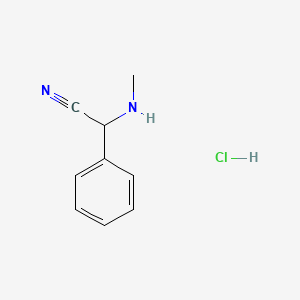

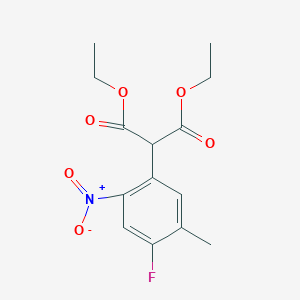
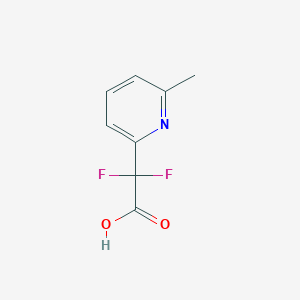


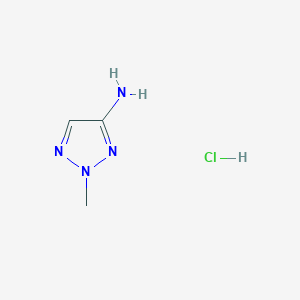
![N'-[1-Cyclopentylamino-2-phenylethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1453312.png)
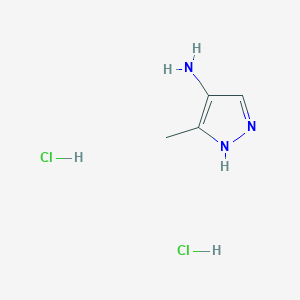
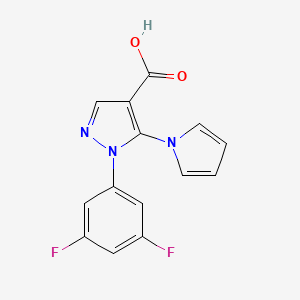
![7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1453319.png)
